ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The resulting product is purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can be compared with other similar compounds such as:
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a methyl ester group.
Ethyl 3-amino-1H-pyrrole-2-carboxylate: Lacks the methyl group on the nitrogen atom.
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate: The base compound without the hydrochloride salt.
Biological Activity
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁ClN₂O₂
- Molecular Weight : 190.63 g/mol
- Melting Point : 198–204 °C
The compound features a pyrrole ring substituted with an amino group and a carboxylate ester, contributing to its biological activity.
Target Interactions
This compound primarily interacts with various biological targets, including enzymes and receptors. Pyrrole derivatives are known to modulate enzyme activity and receptor functions, which can lead to significant pharmacological effects.
Biochemical Pathways
Research indicates that this compound influences several biochemical pathways associated with:
- Antiviral Activity : Inhibition of viral replication.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Antimicrobial Effects : Inhibition of bacterial growth and biofilm formation.
The compound's structure allows it to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that can affect cellular signaling pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 μg/mL |
Escherichia coli | 12.5 μg/mL |
These results suggest its potential as a lead compound for developing new antibacterial agents .
Anticancer Properties
The compound has demonstrated cytotoxic activity against several cancer cell lines, notably:
Cell Line | IC50 (μM) |
---|---|
A-431 (epidermoid carcinoma) | 4.5 |
A-549 (lung carcinoma) | 6.7 |
MDA-MB-468 (breast carcinoma) | 5.0 |
These findings indicate that this compound may serve as a scaffold for designing novel anticancer therapies .
Study on Antiviral Activity
In a recent study, this compound was evaluated for its antiviral properties against HIV. The compound showed significant inhibition of viral replication at low concentrations, highlighting its potential as an antiviral agent .
Synthesis and Derivative Exploration
Researchers have synthesized various derivatives of this compound to enhance its biological activity. For example, modifications to the amino group have resulted in compounds with improved solubility and bioavailability, leading to enhanced therapeutic profiles .
Properties
CAS No. |
1909327-94-1 |
---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H |
InChI Key |
VZIKAEJZVZSUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.